REACTION_CXSMILES
|
C(O)(=O)C(O)=O.[Cl:7][C:8]1[CH:9]=[C:10]([CH:15]2[O:20][CH2:19][CH2:18][NH:17][CH2:16]2)[CH:11]=[C:12]([Cl:14])[CH:13]=1.[OH-].[Na+]>ClCCl>[Cl:14][C:12]1[CH:11]=[C:10]([CH:15]2[O:20][CH2:19][CH2:18][NH:17][CH2:16]2)[CH:9]=[C:8]([Cl:7])[CH:13]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O.ClC=1C=C(C=C(C1)Cl)C1CNCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted (3×100 mL dichloromethane)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C1CNCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 728 mg | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |